molecular formula C16H13BrClNO3S B2964223 2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid CAS No. 252027-06-8

2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B2964223
CAS No.: 252027-06-8
M. Wt: 414.7
InChI Key: FJYNFHYERKKKGS-UHFFFAOYSA-N
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Description

This compound features a central ketone group bonded to a 4-chlorophenyl group and a 4-bromoanilino moiety, connected via a sulfanyl (-S-) bridge to an acetic acid functional group.

Properties

IUPAC Name

2-[2-(4-bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3S/c17-11-3-7-13(8-4-11)19-16(22)15(23-9-14(20)21)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYNFHYERKKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)Br)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, with the CAS number 252027-06-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C16H13BrClNO3SC_{16}H_{13}BrClNO_3S and a molecular weight of 414.7 g/mol. Its predicted boiling point is approximately 609.9 °C, and it has a density of 1.634 g/cm³. The compound's acidity is characterized by a pKa value of about 3.55, indicating its behavior in biological systems .

Property Value
Molecular FormulaC16H13BrClNO3S
Molecular Weight414.7 g/mol
Boiling Point609.9 ± 55.0 °C (predicted)
Density1.634 ± 0.06 g/cm³ (predicted)
pKa3.55 ± 0.10 (predicted)

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have suggested that compounds containing bromo and chloro substitutions can exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Potential : The structural components of this compound may interact with cellular pathways involved in cancer proliferation and metastasis, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The presence of the thioacetic acid moiety allows for possible interactions with enzymes, potentially inhibiting their activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Covalent Bond Formation : The thio group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Targeting Specific Receptors : The bromoaniline moiety may interact with specific receptors or enzymes that are critical in disease pathways.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, this compound could influence cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Antimicrobial Activity :
    • A study evaluated various bromo-substituted anilines for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to our target compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation :
    • In vitro assays demonstrated that derivatives of thioacetic acids showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Enzyme Inhibition Studies :
    • Research on enzyme inhibition revealed that compounds with sulfanyl groups can act as effective inhibitors for certain proteases, which are often overexpressed in cancerous tissues.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid" is not available. However, some relevant information can be gathered from the search results.

Basic Information

  • Chemical Name: this compound is the English name . The Chinese name is 2-([2-(4-BROMOANILINO)-1-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL)ACETIC ACID .
  • CAS Registry Number: 252027-06-8
  • Molecular Formula: C16H13BrClNO3S
  • Molecular Weight: 414.7

Potential Applications

While the specific applications of "this compound" are not detailed in the search results, some inferences can be made based on the components of the molecule and related research:

  • Anthelmintic Activity: A high-throughput method to screen compounds for anthelmintic activity against Caenorhabditis elegans was described . This suggests that compounds with similar structures might be investigated for their potential as anthelmintics.
  • Thiazole Derivatives: Thiazole derivatives and analogs have applications in treating diseases caused by free fatty acids . The presence of a thiazole-like structure in the compound could indicate potential research in this area.

Related Compounds

The search results mention some related compounds, which may provide insights into potential applications:

  • 2,2-(2-Chlorophenyl-4'-chlorophenyl)acetic acid: This compound has a PubChem CID of 36678 and is listed with synonyms and computed descriptors .
  • tert-butyl 6-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydro-3-pyridinecarboxylate: The 1H NMR spectrum of this compound is available .

Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Sulfonyl vs. Sulfanyl Derivatives
  • 2-[2-(4-Bromoanilino)-2-oxoethyl]sulfonylacetic acid (): Replaces the sulfanyl group with a sulfonyl (-SO₂-) bridge.
  • Cetirizine Ethyl Ester (): Contains a piperazine ring and a chlorophenyl-benzhydryl group linked to acetic acid. The absence of a sulfur bridge and presence of a heterocycle highlight divergent pharmacological targeting (e.g., antihistamine activity) .
b. Halogenation Patterns
  • 2-(4-Bromo-2-methoxyphenyl)acetic acid (): Substitutes the 4-chlorophenyl group with a methoxy-bromophenyl moiety. The methoxy group enhances solubility but may reduce receptor binding affinity due to steric effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Inferred) References
Target Compound C₁₇H₁₄BrClN₂O₃S ~437.7 (calc.) Sulfanyl, 4-Br-anilino, 4-Cl-phenyl Potential enzyme/receptor modulation -
2-[2-(4-Bromoanilino)-2-oxoethyl]sulfonylacetic acid C₁₀H₁₀BrNO₅S 336.22 (calc.) Sulfonyl, 4-Br-anilino Higher polarity, possible renal excretion
Cetirizine Ethyl Ester C₂₄H₂₇ClN₂O₃ 426.94 Piperazine, 4-Cl-phenyl-benzhydryl Antihistamine (H1 receptor antagonist)
Compound from C₂₀H₂₂Br₂N₂O₂S₂ 546.34 Dual sulfanyl, bromophenyl Antibacterial/antifungal (speculative)

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

To enhance synthetic efficiency, employ a hybrid computational-experimental workflow. Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, then apply statistical design of experiments (DoE) to narrow down optimal conditions (e.g., solvent, temperature, catalyst). This reduces trial-and-error approaches and accelerates reaction discovery . For example, ICReDD’s methodology integrates reaction path searches with feedback loops between computational predictions and experimental validation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the sulfanyl, bromoanilino, and chlorophenyl groups to confirm substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for structurally related phenacyl benzoate derivatives .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities .

Q. How can researchers standardize protocols for reproducibility in synthesis?

Adopt a factorial design approach to identify critical variables (e.g., reagent stoichiometry, reaction time). For instance, use a central composite design to optimize parameters like temperature and solvent polarity, ensuring robustness across labs. Document all conditions rigorously, including purification steps (e.g., recrystallization solvents, as in ).

Advanced Research Questions

Q. What computational tools are suitable for probing the reaction mechanism of this compound’s formation?

Use quantum mechanics/molecular mechanics (QM/MM) simulations to model intermediates and transition states. Software like Gaussian or ORCA can calculate activation energies for key steps (e.g., nucleophilic substitution at the sulfanyl group). Compare computed IR spectra with experimental data to validate mechanistic hypotheses .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects (e.g., rotameric equilibria). Perform variable-temperature NMR studies to slow conformational changes. For example, cooling to −40°C may resolve splitting caused by hindered rotation around the sulfanyl-acetic acid bond. Computational NMR chemical shift predictions (using tools like ADF or CP2K) can further clarify assignments .

Q. What methodologies address stability challenges during storage or biological assays?

  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.
  • Lyophilization : If the compound is hygroscopic, lyophilize and store under inert gas.
  • Chelation : Add EDTA to buffer solutions if metal-catalyzed oxidation is suspected .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Synthesize analogs with systematic substitutions (e.g., replacing bromine with other halogens or modifying the sulfanyl group). Use multivariate analysis (e.g., principal component analysis) to correlate structural features with biological activity. ICReDD’s data-driven approach, which integrates cheminformatics and bioassay results, is a validated framework .

Notes for Methodological Rigor

  • Validation : Cross-validate computational predictions with at least two independent experimental replicates.
  • Ethical Compliance : Adhere to safety protocols for handling bromine/chlorine-containing compounds, as outlined in lab hygiene plans .
  • Data Sharing : Use platforms like PubChem to deposit spectral data, ensuring transparency and reproducibility .

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